(1r,3s)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide
(1r,3s)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of (1r,3s)-3-Aminocyclopentanol hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physical and Chemical Properties
(1r,3s)-3-Aminocyclopentanol hydrochloride is a white to off-white solid organic compound. It is a chiral molecule with specific stereochemistry that is crucial for its application in pharmaceutical synthesis. Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 93-96 °C | [1] |
| Boiling Point | No data available | N/A |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water. | [1] |
| Hydrogen Bond Donor Count | 3 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 0 | N/A |
| Topological Polar Surface Area | 46.3 Ų | N/A |
Experimental Protocols
Detailed methodologies for determining the key physical properties of (1r,3s)-3-Aminocyclopentanol hydrochloride are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Melting Point Determination (Capillary Method)
The melting point of (1r,3s)-3-Aminocyclopentanol hydrochloride can be determined using a standard capillary melting point apparatus.
Materials:
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(1r,3s)-3-Aminocyclopentanol hydrochloride sample
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Capillary tubes (sealed at one end)
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Melting point apparatus
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Mortar and pestle (if sample is not a fine powder)
Procedure:
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Sample Preparation: Ensure the (1r,3s)-3-Aminocyclopentanol hydrochloride sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating and Observation:
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If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
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For an accurate measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.
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Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Recording the Melting Range:
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Record the temperature at which the first drop of liquid appears (the beginning of melting).
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Record the temperature at which the last solid crystal melts (the end of melting). This range represents the melting point of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of (1r,3s)-3-Aminocyclopentanol hydrochloride.
Materials:
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(1r,3s)-3-Aminocyclopentanol hydrochloride sample (5-25 mg)
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Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)
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5 mm NMR tubes
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Pipettes and filtration medium (e.g., glass wool)
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NMR spectrometer
Procedure:
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Sample Preparation:
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Accurately weigh 5-25 mg of the (1r,3s)-3-Aminocyclopentanol hydrochloride sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Given its slight solubility, gentle warming or vortexing may be required to aid dissolution. DMSO-d₆ is often a good choice for hydrochloride salts.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
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Cap the NMR tube securely.
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Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.
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Tune and lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity and resolution.
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Data Acquisition:
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Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
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Data Processing and Analysis:
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Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
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Phase the resulting spectrum and perform baseline correction.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
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Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of the molecule.
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Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.
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Assess the purity of the sample by looking for impurity peaks in both the ¹H and ¹³C spectra.
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Synthesis Workflow
The following diagram illustrates a common synthetic route for the preparation of (1r,3s)-3-Aminocyclopentanol hydrochloride. This multi-step process involves key chemical transformations to achieve the desired stereochemistry and final salt form.
Caption: Synthetic pathway for (1r,3s)-3-Aminocyclopentanol hydrochloride.
